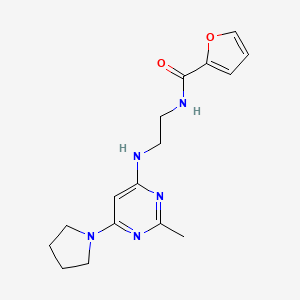

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-12-19-14(11-15(20-12)21-8-2-3-9-21)17-6-7-18-16(22)13-5-4-10-23-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,18,22)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZFSRUJAZEEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes for this compound need to be investigated further.

Biochemical Analysis

Biochemical Properties

Preliminary biological screening of similar compounds has revealed a pronounced plant growth stimulating effect

Cellular Effects

It has been reported to elevate central cGMP levels in the brain and CSF of rodents. This suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound undergoes alkaline hydrolysis to produce carboxylic acid

Temporal Effects in Laboratory Settings

It has been reported to exhibit procognitive activity in several rodent models. This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide vary with different dosages in animal models. It has been reported to elevate central cGMP levels in the brain and CSF of rodents

Biological Activity

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H25N5O

- Molecular Weight : 293.39 g/mol

- IUPAC Name : N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The pyrimidine and furan moieties are known to interact with various enzymes, potentially inhibiting their activity.

- Modulation of Signaling Pathways : It may influence pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antibacterial and antifungal activities.

Antibacterial Activity

The antibacterial efficacy of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, notably Staphylococcus aureus.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 3.0 |

| Aspergillus niger | 5.0 |

The antifungal activity indicates potential therapeutic applications in treating fungal infections.

Study on Antimicrobial Effects

A study conducted by researchers at the Groningen Research Institute of Pharmacy assessed the antimicrobial effects of this compound using mouse splenocytes. The findings revealed that at a concentration of 100 nM, the compound significantly enhanced immune cell proliferation in response to bacterial infection, demonstrating its potential as an immunomodulatory agent .

Clinical Implications

Another investigation focused on the compound's role in cancer therapy. It was found to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells through modulation of the PD-L1 pathway . This suggests that N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide could be a candidate for further development in oncology.

Comparison with Similar Compounds

Structural Analogues

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (Compound A, )

- Core Structure: Pyrimidine ring substituted with methyl (C6), phenyl (C2), and fluorophenylamino groups (C4).

- Key Features: A methoxyphenylaminomethyl group at C5 introduces polarity. Intramolecular N–H⋯N hydrogen bonding stabilizes conformation, forming a six-membered ring. Dihedral angles between pyrimidine and substituents: 12.8° (phenyl), 12.0° (fluorophenyl), and 86.1° (methoxyphenyl).

- Biological Activity : Demonstrates antibacterial and antifungal activity, attributed to its pyrimidine-thioether scaffold and substituent-driven target interactions .

Furan-Containing Derivatives ()

- Examples include 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one and Ethyl 5-(4-acetoxyphenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate .

- However, detailed pharmacological or crystallographic data are unavailable for direct comparison.

Functional and Pharmacological Contrasts

- Hydrogen Bonding : Compound A relies on weak C–H⋯O and C–H⋯π interactions for crystal stabilization , whereas the target compound’s pyrrolidinyl group may facilitate stronger hydrogen bonding or cation-π interactions.

- Bioactivity : Compound A’s antimicrobial activity is linked to its chlorophenyl and methoxyphenyl substituents . The target compound’s pyrrolidinyl-furan combination could modulate different targets (e.g., kinases or GPCRs) due to altered steric and electronic profiles.

- Solubility : The pyrrolidinyl group in the target compound may improve aqueous solubility compared to Compound A’s fluorophenyl and methoxyphenyl groups, which are more lipophilic.

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.